molecular formula C10H4N4O6 B1622761 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid CAS No. 77015-05-5

2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid

Cat. No.: B1622761
CAS No.: 77015-05-5
M. Wt: 276.16 g/mol
InChI Key: QLKMAJLWDKHCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid is a heterocyclic compound with significant interest in the field of organic chemistry. This compound features a unique structure that includes two imidazole rings fused to a pyrazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid typically involves the reaction of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-5,10-dicarboxylic acid dichloride with benzene under Friedel-Crafts reaction conditions. This reaction forms the corresponding 1,6-dibenzoyl derivative, which can further react with alcohols and amines to produce keto esters and keto amides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar Friedel-Crafts acylation reactions, followed by purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Friedel-Crafts Acylation: Benzene, aluminum chloride (AlCl3) as a catalyst.

    Substitution Reactions: Alcohols, amines, and appropriate solvents.

    Condensation Reactions: Hydrazine, o-phenylenediamine, and suitable reaction conditions.

Major Products

    Keto Esters and Keto Amides: Formed from reactions with alcohols and amines.

    Substituted Imidazo[4,5-f]pyridazine: Formed from reaction with hydrazine.

    Imidazo[4,5-f]-1,4-benzodiazocine: Formed from reaction with o-phenylenediamine.

Scientific Research Applications

5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dibenzoyl-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-5,10-dione
  • Diethyl 5,10-dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylate

Uniqueness

Its structure also allows for significant biological activity, making it a valuable compound for research and development .

Properties

CAS No.

77015-05-5

Molecular Formula

C10H4N4O6

Molecular Weight

276.16 g/mol

IUPAC Name

2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid

InChI

InChI=1S/C10H4N4O6/c15-7-6-4(10(19)20)12-2-14(6)8(16)5-3(9(17)18)11-1-13(5)7/h1-2H,(H,17,18)(H,19,20)

InChI Key

QLKMAJLWDKHCKY-UHFFFAOYSA-N

SMILES

C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)O)C(=O)O

Canonical SMILES

C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)O)C(=O)O

77015-05-5

Origin of Product

United States

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